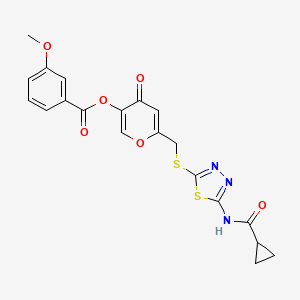

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

Description

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S2/c1-27-13-4-2-3-12(7-13)18(26)29-16-9-28-14(8-15(16)24)10-30-20-23-22-19(31-20)21-17(25)11-5-6-11/h2-4,7-9,11H,5-6,10H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQFACVWGUNHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for enhancing biological activity through various mechanisms. Its structural components include:

- Thiadiazole moiety : Implicated in anticancer activities.

- Pyran ring : Contributes to the overall stability and reactivity of the compound.

- Methoxybenzoate group : Enhances lipophilicity, potentially improving bioavailability.

Molecular Formula

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the thiadiazole : This involves cyclization reactions that incorporate cyclopropanecarboxamide.

- Functionalization of the pyran ring : This step is crucial for achieving the desired biological properties.

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyran moieties exhibit significant cytotoxicity against various cancer cell lines. The biological activity of this compound has been evaluated using several methods:

- MTT Assay : Used to assess cell viability and cytotoxicity.

- IC50 Values : The half-maximal inhibitory concentration (IC50) is a critical measure for determining potency against cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.084 ± 0.020 | |

| A549 (Lung Cancer) | 0.034 ± 0.008 | |

| NIH3T3 (Non-cancer) | >100 |

The results demonstrate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells.

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The presence of the thiadiazole moiety may interfere with key signaling pathways involved in cell growth.

- Induction of Apoptosis : Several studies suggest that similar compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

Case Studies

-

Study on MCF-7 and A549 Cell Lines :

- The compound was tested against MCF-7 and A549 cell lines, showing significant anticancer properties with low IC50 values, indicating high potency.

- Further studies revealed that it could synergize with existing chemotherapeutics, enhancing their efficacy without increasing toxicity.

- Thiadiazole Derivatives :

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Thiadiazole vs. Oxadiazole : The thiadiazole moiety in the target compound may exhibit greater metabolic stability compared to oxadiazole derivatives due to sulfur’s electronegativity and resistance to hydrolysis .

Pyran Derivatives : The 4-oxo-4H-pyran core in the target compound shares structural similarity with pyran-based antidiabetic agents (e.g., compound 11b in ), but the addition of a thioether linkage likely alters its pharmacokinetic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.